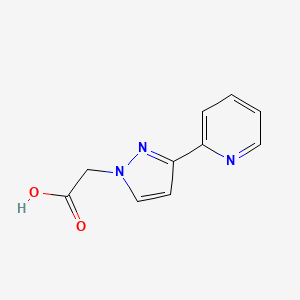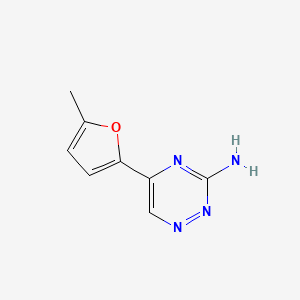![molecular formula C10H13N5 B1452703 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine CAS No. 1153390-55-6](/img/structure/B1452703.png)
4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine
Overview
Description
“4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrimidines . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Other methods involve treating pyrimidin-6-yl thiosemicarbazide derivatives with dicyclohexylcarbodiimide (DCC) .Molecular Structure Analysis
The molecular structure of “4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine” can be analyzed using various spectroscopic techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrimidines can be complex. For example, [1,2,4]triazolo[4,3-a]pyrimidinium-3-aminides have been synthesized by treating pyrimidin-6-yl thiosemicarbazide derivatives with dicyclohexylcarbodiimide (DCC). These aminides are slowly hydrolyzed in water but very rapidly hydrolyzed in 5% aqueous hydrochloric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine” can be determined using various analytical techniques. For instance, the melting point, IR spectrum, and NMR spectrum can provide valuable information about the compound .Scientific Research Applications
Antiviral Applications
The compound 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine has been explored for its potential antiviral properties. A study published in Medicinal Chemistry Research discusses the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which share a structural similarity with the compound , as potential antiviral agents . These compounds were tested using a plaque-reduction assay, and some exhibited promising antiviral activity. The presence of the piperidine moiety is hypothesized to enhance the bioactivity of these compounds.
Antimicrobial Activities
In the same study, the antimicrobial potential of these compounds was also investigated . The derivatives demonstrated antibacterial and/or antifungal activities when screened against different pathogenic organisms using the agar diffusion method. This suggests that 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine could be a valuable scaffold for developing new antimicrobial agents.
Antiproliferative Activity
A recent publication in Molecules highlights the antiproliferative activity of new [1,2,4]Triazolo[4,3-a]pyrimidines . These compounds were synthesized through a one-pot three-component synthesis and tested for their antitumor activities against cancer cell lines. Some derivatives displayed significant antitumor activity, suggesting that the core structure of 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine could be effective in cancer treatment.
Chemokine Receptor Antagonism
The compound’s potential as a chemokine receptor antagonist was explored in a study that designed and synthesized a novel class of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists . These antagonists can be used to treat allergic conditions such as asthma and allergic rhinitis, indicating the therapeutic versatility of the compound.
Metabolic Disorder Treatment
Research published in Medicinal Chemistry Research indicates that derivatives of the compound have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes . This is due to their interaction with fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5.
Antibacterial Activity
Another study in Molecules reports on the antibacterial activities of triazolo[4,3-a]pyrazine derivatives, which are structurally related to 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine . These derivatives were tested using the microbroth dilution method and showed inhibitory concentrations against bacteria like Staphylococcus aureus and Escherichia coli.
Future Directions
properties
IUPAC Name |
3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-4-12-10-14-13-9(15(10)7-1)8-2-5-11-6-3-8/h1,4,7-8,11H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWWQKGVCKEOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1452622.png)
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine](/img/structure/B1452624.png)



![1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1452631.png)





![Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B1452638.png)
![3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1452643.png)